molecular formula C6H14N2O B3284030 Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI) CAS No. 777816-79-2

Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)

Cat. No.: B3284030
CAS No.: 777816-79-2
M. Wt: 130.19 g/mol
InChI Key: RIUXWVNHMYQLQY-RXMQYKEDSA-N
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Description

Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI) is a chiral amide derivative characterized by an N,N-dimethylamide group and a methylamino substituent at the second carbon of the propanamide backbone. Its (R)-configuration imparts stereochemical specificity, which may influence biological activity and interaction with enantioselective targets. The molecular formula is C₆H₁₃N₂O, with a molecular weight of 129.18 g/mol .

Properties

IUPAC Name

(2R)-N,N-dimethyl-2-(methylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5(7-2)6(9)8(3)4/h5,7H,1-4H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUXWVNHMYQLQY-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, N,N-dimethyl-2-(methylamino)-, ®- typically involves the reaction of propanamide with dimethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Propanamide, N,N-dimethyl-2-(methylamino)-, ®- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Neuropharmacological Applications
Propanamide derivatives have been investigated for their potential as ligands for the translocator protein (TSPO), which is associated with neuroinflammation. A study highlighted the development of N-Methyl-(2-arylquinolin-4-yl)oxypropanamides as high-affinity TSPO ligands suitable for positron emission tomography (PET) imaging. These compounds were designed to be insensitive to human TSPO genotypes, enhancing their utility in clinical settings .

Table 1: Binding Affinity of TSPO Ligands

CompoundBinding Affinity (nM)Lipophilicity (clogD)Genotype Sensitivity
(−)-10a5.44.18Low
22a0.104.18Low

This table summarizes the binding affinity and lipophilicity of selected compounds derived from propanamide, showcasing their potential as PET radioligands.

1.2 Antidepressant Development
Research indicates that propanamide derivatives could serve as precursors in synthesizing antidepressants like duloxetine. The synthesis pathway involves alkaline hydrolysis and subsequent reactions to achieve high enantiomeric purity . This application underscores the importance of propanamide in developing therapeutics targeting mood disorders.

Industrial Applications

2.1 Polymer Production
Propanamide derivatives are also utilized in producing polymers, particularly in creating hydrogels and superabsorbent materials. The compound's chemical structure allows it to participate in polymerization reactions, leading to materials with desirable properties for medical and industrial applications.

Case Study: Dimethylacrylamide
Dimethylacrylamide, a related compound, has been evaluated for its use in biomedical applications due to its biocompatibility and ability to form hydrogels. Studies have shown that these materials can be used for drug delivery systems and tissue engineering .

Toxicological Considerations

Understanding the safety profile of propanamide derivatives is crucial for their application in both medicinal and industrial contexts. Evaluations have indicated potential risks associated with exposure, including skin irritation and eye damage . It is essential to manage these risks through proper handling protocols and regulatory compliance.

Mechanism of Action

The mechanism of action of Propanamide, N,N-dimethyl-2-(methylamino)-, ®- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and applications of the target compound with analogous propanamide derivatives:

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI) C₆H₁₃N₂O 129.18 Amide, N,N-dimethyl, methylamino Pesticides, Intermediates
Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI) (152970-08-6) C₅H₁₁NO₂ 117.15 Amide, hydroxy, N-ethyl Biochemical reagents
Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) (313251-71-7) C₁₁H₁₂N₂OS 220.29 Amide, benzothiazolyl Pharmaceuticals
Propanamide, N-2-benzothiazolyl-2-fluoro- (9CI) (368873-12-5) C₁₀H₉FN₂OS 224.25 Amide, benzothiazolyl, fluoro Material science
N,N-Dimethyllactamide (2-hydroxy-N,N-dimethylpropanamide) C₅H₁₁NO₂ 117.15 Amide, hydroxy, N,N-dimethyl Solvents, Intermediates
Key Observations:
  • Functional Groups: The target compound’s methylamino group distinguishes it from hydroxy (e.g., N,N-dimethyllactamide) or heterocyclic (e.g., benzothiazolyl) derivatives.
  • Stereochemistry : The (R)-configuration in the target compound and Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI) may enhance enantioselective interactions in biological systems .
  • Substituent Effects : Fluorine in Propanamide, N-2-benzothiazolyl-2-fluoro- (9CI) increases metabolic stability, while benzothiazolyl groups in Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) are associated with antimicrobial or anticancer activities .
Solubility and Lipophilicity:
  • Benzothiazolyl derivatives exhibit reduced aqueous solubility due to aromatic bulk but may show improved binding to hydrophobic enzyme pockets .

Biological Activity

Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI), with the molecular formula C6H14N2O, is a compound that has garnered attention for its potential biological activities. This compound is a derivative of propanamide and features both dimethyl and methylamino functional groups. Its synthesis typically involves reactions between propanamide, dimethylamine, and methylamine under controlled conditions, often requiring catalysts to optimize yield and purity.

The biological activity of Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- is primarily attributed to its interactions with various biomolecules. It may bind to specific enzymes or receptors, which can modulate their activity and lead to various physiological effects. The exact biological pathways influenced by this compound depend on its application context.

Antioxidant Activity

Research has indicated that compounds similar to Propanamide exhibit significant antioxidant properties. A study involving synthesized derivatives showed that certain compounds demonstrated strong hydrogen peroxide scavenging activity, with IC50 values ranging from 60.24 to 67.71 µg/mL. These findings suggest that Propanamide and its derivatives could be explored for potential therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory potential of related compounds. For instance, novel hybrid amides were tested for their ability to inhibit albumin denaturation, with IC50 values indicating varying degrees of effectiveness compared to standard anti-inflammatory drugs like ibuprofen . This suggests that Propanamide may also possess anti-inflammatory properties worth investigating further.

Comparative Biological Activity Table

Compound IC50 (µg/mL) Activity Type
Propanamide Derivative 160.24Antioxidant
Propanamide Derivative 267.71Antioxidant
Ibuprofen76.05Anti-inflammatory
Novel Hybrid Amide54.64 - 159.94Anti-inflammatory

Study on Antibacterial Activity

A comprehensive examination of various alkaloids demonstrated that modifications in molecular structure significantly influence antibacterial efficacy. Compounds with specific substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a structure-activity relationship that could be relevant for the development of new antibacterial agents based on propanamide derivatives .

Molecular Docking Studies

Molecular docking studies have been employed to analyze the binding affinity of propanamide derivatives with human serum albumin (HSA). These studies indicated promising interactions that could enhance the pharmacokinetic properties of the compounds, potentially leading to improved therapeutic profiles in clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-configured N,N-dimethyl-2-(methylamino)propanamide?

  • Methodology : Chiral synthesis typically involves asymmetric catalysis or resolution of racemic mixtures. For example, enzymatic resolution using lipases or chiral auxiliaries (e.g., Evans’ oxazolidinones) can yield enantiomerically pure (R)-isomers. Stereochemical control during alkylation or amidation steps is critical, as seen in analogous propanamide derivatives .
  • Key Considerations : Monitor reaction stereoselectivity via chiral HPLC or polarimetry. Validate purity using 1H^1H-NMR and 13C^{13}C-NMR to confirm retention of configuration.

Q. How can the crystal structure of this compound be resolved to confirm its (R)-configuration?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software for structure refinement, leveraging its robustness in handling small-molecule crystallography .
  • Experimental Design : Grow high-quality crystals via slow evaporation in a solvent system (e.g., ethanol/water). Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts.

Q. What spectroscopic techniques are optimal for characterizing N,N-dimethyl-2-(methylamino)propanamide derivatives?

  • Methodology :

  • IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve methylamino (-N(CH3_3)2_2) and propanamide backbone signals.

Advanced Research Questions

Q. How does stereochemistry at the 2-position influence biological activity in agrochemical applications?

  • Data Analysis : Compare (R)- and (S)-isomers in pesticidal assays. For example, in phosphorothioate derivatives, the (R)-configuration often exhibits higher insecticidal efficacy due to target enzyme stereoselectivity, as observed in monocrotophos analogs .
  • Contradiction Resolution : If conflicting bioactivity data arise, evaluate metabolic stability (e.g., oxidative degradation pathways) or enantiomer-specific binding using molecular docking simulations.

Q. What are the degradation pathways of this compound under environmental conditions?

  • Methodology : Conduct hydrolysis studies at varying pH levels (e.g., pH 5, 7, 9) and temperatures. Use LC-MS to identify breakdown products such as dimethylamine or methylamino-propanolic acid.
  • Advanced Insight : Propanamide derivatives with methylamino groups are prone to photodegradation; assess UV stability using accelerated light exposure tests .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodology : Perform molecular dynamics (MD) simulations or density functional theory (DFT) calculations to study binding affinity with acetylcholinesterase (AChE) or similar enzymes. Validate predictions with in vitro enzyme inhibition assays.
  • Case Study : Analogous N-methylpropanamides show competitive inhibition of AChE, with steric hindrance from dimethyl groups reducing binding efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)
Reactant of Route 2
Reactant of Route 2
Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)

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